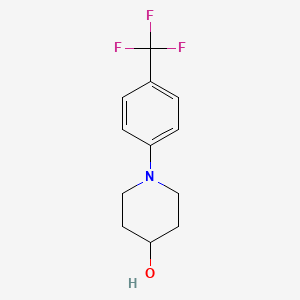

1-(4-Trifluoromethylphenyl)piperidin-4-ol

Overview

Description

The compound 1-(4-Trifluoromethylphenyl)piperidin-4-ol is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that involve piperidine derivatives and trifluoromethyl groups. For instance, the reaction kinetics of a trifluoro compound with piperidine as a base is explored, which may offer insights into the reactivity of similar compounds . Additionally, the crystal structure of a piperidine derivative is reported, which could provide information on the structural aspects of piperidine rings and their interactions with substituents . Lastly, the use of a piperidine reagent in combination with trifluoromethanesulfonic anhydride for activating thioglycosides suggests the potential reactivity of piperidine derivatives in the presence of trifluoromethyl groups .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the papers do mention reagents and conditions that could be relevant to the synthesis of similar compounds. For example, the use of piperidine as a base in reactions with trifluoro compounds suggests that piperidine derivatives can be synthesized through reactions with electrophilic trifluoromethyl-containing compounds . The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride indicates that piperidine can be used in conjunction with sulfonic anhydrides to activate certain functional groups .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is discussed in one of the papers, where the crystal structure of a piperidine dione is analyzed . The piperidine ring is shown to make dihedral angles with attached phenyl and phenylamine moieties, which could be indicative of the steric and electronic influences of substituents on the piperidine ring. This information could be extrapolated to understand the molecular geometry and potential conformations of this compound.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is highlighted in the papers. The kinetics and mechanism of the reaction of a trifluoro compound with piperidine bases are studied, showing that primary and secondary amines promote the reaction, while tertiary amines do not . This suggests that the nitrogen atom in the piperidine ring of this compound could be reactive under certain conditions. Additionally, the formation of glycosyl triflates from thioglycosides using a piperidine reagent implies that piperidine derivatives can participate in sulfonation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the papers provide some context that can be used to infer these properties. The negative entropies of activation reported for the reaction of a trifluoro compound with piperidine suggest that the reaction may have a complex transition state, which could be relevant to the stability and reactivity of similar compounds . The crystallographic data of a piperidine derivative could provide insights into the solid-state properties, such as crystal packing and hydrogen bonding potential .

Scientific Research Applications

1. Bioevaluation in Cancer Research

A study by Yadav et al. (2011) explored the development of Selective Estrogen Receptor Modulators (SERMs), incorporating chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. This research aimed to create molecules with improved bioactivity against estrogen-responsive human MCF-7 breast cancer cells. However, they found that the compounds, including those similar to 1-(4-Trifluoromethylphenyl)piperidin-4-ol, displayed moderate activity, possibly due to their molecular bulk restricting the fit at the receptor site (Yadav et al., 2011).

2. Analysis of Anticonvulsant Drugs

Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including derivatives of piperidin-4-ol, similar to this compound. Their research provided insights into the structural and electronic properties of these compounds, revealing critical orientations and delocalization patterns within their molecular structures (Georges et al., 1989).

3. Development of Novel Antimycobacterial Agents

Research by Sun et al. (2009) on the development of novel anti-tuberculosis compounds identified piperidinol analogs, including 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol, as potential candidates. Although these compounds showed promising anti-tuberculosis activity, further testing revealed side effects that limited their advancement (Sun et al., 2009).

4. Synthesis of New Analogues of Diphenylpyraline

Weis et al. (2003) explored the synthesis of isomeric piperidin-4-ols and their N-methylated analogs, studying their antimycobacterial activity. This research highlighted the potential of piperidin-4-ol derivatives in pharmaceutical applications, particularly in the synthesis of new analogues of diphenylpyraline (Weis et al., 2003).

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4,11,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEZLXOOIIFZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622403 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681508-70-3 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

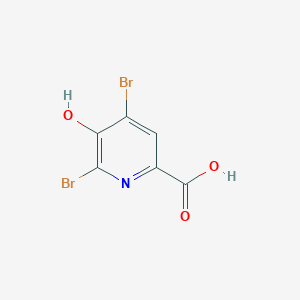

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

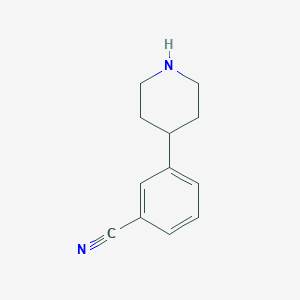

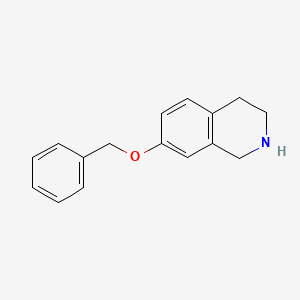

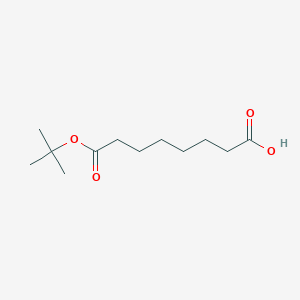

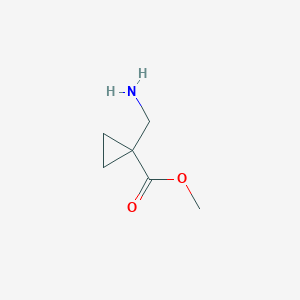

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)